N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methyl-4-nitrobenzamide
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methyl-4-nitrobenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methyl-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the benzothiazole core, followed by functionalization at specific positions to introduce the methoxy, methyl, and nitro groups.
Formation of Benzothiazole Core: This can be achieved through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Functionalization: The introduction of the methoxy group can be done via methylation using reagents like dimethyl sulfate or methyl iodide. The nitro group can be introduced through nitration using a mixture of concentrated nitric and sulfuric acids.
Coupling Reactions: The final step involves coupling the functionalized benzothiazole with 3-methyl-4-nitrobenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Chemical Reactions Analysis
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, such as using sodium hydride and a suitable nucleophile.
Scientific Research Applications
Medicinal Chemistry: Due to its benzothiazole core, this compound may exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action.
Industrial Applications: It may also find applications in the development of new materials or as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methyl-4-nitrobenzamide is likely related to its ability to interact with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, potentially inhibiting their activity. The nitro group may also play a role in its biological activity, possibly through redox reactions or by forming reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methyl-4-nitrobenzamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antibacterial and antifungal properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
6-Nitrobenzothiazole: Exhibits significant antimicrobial activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methyl-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-13-11-14(7-9-18(13)25(27)28)21(26)23-17-12-15(8-10-19(17)29-2)22-24-16-5-3-4-6-20(16)30-22/h3-12H,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPNHRPLUKKATO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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